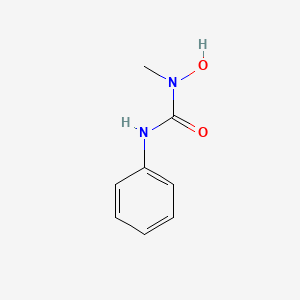

1-Hydroxy-1-methyl-3-phenylurea

Description

The exact mass of the compound 1-Hydroxy-1-methyl-3-phenylurea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Hydroxy-1-methyl-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxy-1-methyl-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-1-methyl-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(12)8(11)9-7-5-3-2-4-6-7/h2-6,12H,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFAHNFQLHAIAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181309 |

Source

|

| Record name | Urea, N-hydroxy-N-methyl-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26817-00-5 |

Source

|

| Record name | Urea, N-hydroxy-N-methyl-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026817005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-hydroxy-N-methyl-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26817-00-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Hydroxy-1-methyl-3-phenylurea

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Hydroxy-1-methyl-3-phenylurea, a molecule of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile. This guide covers the molecular structure, plausible synthetic pathways, predicted physicochemical and spectroscopic properties, and anticipated reactivity. The information herein is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel phenylurea derivatives.

Introduction: The Phenylurea Scaffold in Drug Discovery

The phenylurea moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Phenylurea derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as enzyme inhibitors and receptor modulators. Their utility is underscored by their presence in approved therapeutics. The introduction of a hydroxyl group on one of the urea nitrogens, as seen in 1-Hydroxy-1-methyl-3-phenylurea, presents an intriguing modification that can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, thereby offering new avenues for drug design and development. This guide aims to provide a detailed chemical characterization of 1-Hydroxy-1-methyl-3-phenylurea to facilitate its exploration in research settings.

Molecular Structure and Key Features

1-Hydroxy-1-methyl-3-phenylurea possesses a unique combination of functional groups that dictate its chemical behavior. The core structure consists of a central urea group, which is substituted with a phenyl ring on one nitrogen and both a methyl and a hydroxyl group on the other.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: 2D structure of 1-Hydroxy-1-methyl-3-phenylurea.

The N-hydroxyurea functionality is a critical feature, known to act as a metal-chelating group and a bioisostere for carboxylic acids and hydroxamic acids. The presence of the N-methyl group may enhance metabolic stability by preventing N-dealkylation. The phenyl ring provides a lipophilic domain and opportunities for further functionalization to modulate activity and pharmacokinetic properties.

Synthesis Pathway

Step 1: Synthesis of the Precursor, 1-Hydroxy-3-phenylurea

The initial step involves the reaction of phenyl isocyanate with hydroxylamine. This reaction is analogous to the formation of ureas from isocyanates and amines.

Reaction: Phenyl isocyanate + Hydroxylamine → 1-Hydroxy-3-phenylurea

Protocol:

-

In a well-ventilated fume hood, dissolve hydroxylamine hydrochloride in water and neutralize with a suitable base (e.g., sodium hydroxide solution) at a low temperature (0-5 °C) to generate free hydroxylamine.

-

In a separate flask, dissolve phenyl isocyanate in a water-miscible aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Slowly add the phenyl isocyanate solution to the cold hydroxylamine solution with vigorous stirring. The isocyanate is highly reactive, and a slow addition rate is crucial to control the exotherm and prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

The product, 1-Hydroxy-3-phenylurea, is expected to precipitate from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: N-Methylation of 1-Hydroxy-3-phenylurea

The second step is the selective methylation of the nitrogen atom bearing the hydroxyl group. This can be achieved using a suitable methylating agent under basic conditions.

Reaction: 1-Hydroxy-3-phenylurea + Methylating Agent → 1-Hydroxy-1-methyl-3-phenylurea

Protocol:

-

Suspend the 1-Hydroxy-3-phenylurea precursor in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the suspension to deprotonate the most acidic proton, which is anticipated to be the hydroxyl group.

-

After stirring for a short period to ensure complete deprotonation, add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), dropwise at a controlled temperature.

-

Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by the careful addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-Hydroxy-1-methyl-3-phenylurea.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Proposed two-step synthesis workflow.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for 1-Hydroxy-1-methyl-3-phenylurea is limited, we can predict some of its key properties based on its structure and data from public databases.

| Property | Predicted/Calculated Value | Source |

| IUPAC Name | 1-hydroxy-1-methyl-3-phenylurea | PubChem[1] |

| Molecular Formula | C8H10N2O2 | PubChem[1] |

| Molecular Weight | 166.18 g/mol | PubChem[1] |

| CAS Number | 26817-00-5 | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Melting Point | Not available (Predicted to be a solid at room temperature) | - |

| Boiling Point | Not available (Likely to decompose at high temperatures) | - |

| pKa | Not available (The N-OH proton is expected to be weakly acidic) | - |

| Solubility | Expected to have moderate solubility in polar organic solvents and limited solubility in water. | - |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. The following are the expected spectroscopic features for 1-Hydroxy-1-methyl-3-phenylurea.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (C6H5) | 7.0 - 7.5 | Multiplet | 5H |

| N-H proton | 8.0 - 9.0 | Singlet (broad) | 1H |

| O-H proton | 9.0 - 10.0 | Singlet (broad) | 1H |

| N-CH3 protons | 3.0 - 3.5 | Singlet | 3H |

Note: Chemical shifts are predictions and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl carbon (C=O) | 155 - 165 |

| Aromatic carbons (C6H5) | 120 - 140 |

| N-CH3 carbon | 30 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| O-H stretch | 3200 - 3600 (broad) |

| N-H stretch | 3100 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=O stretch (urea) | 1630 - 1680 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1200 - 1350 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For 1-Hydroxy-1-methyl-3-phenylurea (C8H10N2O2), the expected exact mass is approximately 166.07 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

Reactivity and Stability

The reactivity of 1-Hydroxy-1-methyl-3-phenylurea is governed by its functional groups.

-

N-Hydroxyurea Moiety: This group can act as a nucleophile and is also susceptible to oxidation. The N-OH bond can be cleaved under certain reductive conditions. The acidic nature of the O-H proton means it can be deprotonated with a suitable base, allowing for further functionalization at the oxygen atom.

-

Urea Group: The urea linkage is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

-

Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, although the urea substituent is a deactivating group.

Stability:

N-hydroxyureas can exhibit limited stability, particularly in the presence of strong acids, bases, or oxidizing/reducing agents. They may also be sensitive to heat and light. It is recommended to store the compound in a cool, dark, and dry place.

Potential Applications and Biological Activity

While the specific biological activity of 1-Hydroxy-1-methyl-3-phenylurea is not reported, the broader class of phenylurea and N-hydroxyurea derivatives are known for a variety of biological effects.

-

Enzyme Inhibition: The N-hydroxyurea motif is a known inhibitor of metalloenzymes, such as urease and histone deacetylases (HDACs). It is also a key pharmacophore in ribonucleotide reductase inhibitors used in cancer therapy.

-

Herbicidal and Antifungal Activity: Many phenylurea derivatives are used as herbicides.

-

Anticancer and Antiviral Properties: The structural features of this molecule suggest potential for investigation in these therapeutic areas.

The unique combination of a phenylurea and an N-hydroxy-N-methylurea in one molecule makes it a compelling candidate for screening in various biological assays to uncover novel therapeutic activities.

Conclusion

1-Hydroxy-1-methyl-3-phenylurea is a fascinating molecule with significant potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and predicted physicochemical and spectroscopic data. While further experimental validation is required, the information presented here serves as a valuable starting point for researchers interested in exploring the chemistry and biological activity of this and related compounds. The insights into its structure, synthesis, and reactivity will aid in the rational design of future experiments and the development of novel phenylurea-based therapeutic agents.

References

-

PubChem. (n.d.). 1-hydroxy-1-methyl-3-phenylurea. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Hydroxy-1-methyl-3-phenylurea and its Derivatives

This technical guide provides a comprehensive overview of the synthetic methodologies for 1-hydroxy-1-methyl-3-phenylurea and its analogous derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, reaction mechanisms, and practical laboratory protocols. The content is structured to offer not just procedural steps, but also the underlying scientific rationale to empower effective and innovative research.

Introduction: The Significance of Hydroxyurea Derivatives

Hydroxyurea and its derivatives represent a critical class of compounds in medicinal chemistry, renowned for their diverse biological activities. The parent compound, hydroxyurea, is an established antineoplastic agent used in the treatment of various cancers, including chronic myelocytic leukemia.[1][2] Its mechanism of action primarily involves the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[1] This has spurred significant interest in the synthesis of novel hydroxyurea derivatives with potentially enhanced efficacy, reduced toxicity, and broader therapeutic applications, including antitumor, antibacterial, and enzyme-inhibiting properties.[3][4][5][6] The introduction of methyl and phenyl substituents on the hydroxyurea core, as in 1-hydroxy-1-methyl-3-phenylurea, allows for modulation of the molecule's lipophilicity, electronic properties, and steric profile, which can significantly influence its pharmacological activity.[7]

Core Synthetic Strategies and Mechanistic Insights

The synthesis of 1-hydroxy-1-methyl-3-phenylurea and its derivatives primarily revolves around the formation of the N-hydroxyurea backbone. The most prevalent and efficient approach involves the reaction of a substituted hydroxylamine with an isocyanate.

Pathway A: Two-Step Synthesis via a Hydroxyphenylurea Intermediate

A robust and scalable method for the synthesis of 1-hydroxy-1-methyl-3-phenylurea proceeds through a two-step sequence, as outlined in the following workflow. This approach first constructs the 1-hydroxy-3-phenylurea scaffold, which is subsequently methylated.

Caption: Two-step synthesis of 1-hydroxy-1-methyl-3-phenylurea.

Step 1: Synthesis of 1-Hydroxy-3-phenylurea

The initial step involves the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of phenyl isocyanate. This reaction is typically carried out in an aqueous alkaline solution. The base plays a crucial role in deprotonating the hydroxylamine, thereby increasing its nucleophilicity.

Reaction Mechanism:

-

Deprotonation of Hydroxylamine: In an alkaline medium, the hydroxylamine sulfate is neutralized to free hydroxylamine, which can then be deprotonated to form the more nucleophilic hydroxylamide anion.

-

Nucleophilic Attack: The hydroxylamide anion attacks the carbonyl carbon of the phenyl isocyanate.

-

Protonation: The resulting intermediate is protonated by water to yield 1-hydroxy-3-phenylurea.

Step 2: Methylation of 1-Hydroxy-3-phenylurea

The second step involves the selective N-methylation of the hydroxyl group of 1-hydroxy-3-phenylurea. Dimethyl sulfate is a common and effective methylating agent for this transformation. The reaction is performed under alkaline conditions to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the methyl group of dimethyl sulfate.

Pathway B: Direct Synthesis from N-Methylhydroxylamine

An alternative and more direct route involves the reaction of N-methylhydroxylamine with phenyl isocyanate. This method consolidates the synthesis into a single step, potentially offering higher atom economy.

Caption: Direct synthesis of 1-hydroxy-1-methyl-3-phenylurea.

This reaction follows a similar nucleophilic addition mechanism as described in Pathway A. The nitrogen atom of N-methylhydroxylamine attacks the carbonyl carbon of phenyl isocyanate. The choice of solvent is critical and is often an aprotic solvent like tetrahydrofuran (THF) to avoid side reactions.[8]

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available reagents.

Protocol for Pathway A: Two-Step Synthesis

Step 1: Synthesis of 1-Hydroxy-3-phenylurea [9]

-

In a 2000 mL flask, dissolve 150 g of hydroxylamine sulfate in 700 mL of water.

-

Add a catalytic amount of a phase-transfer catalyst, such as an 18-crown-6 ether (0.5 g).

-

Adjust the pH of the solution to 8-9 by the dropwise addition of a 30% NaOH aqueous solution.

-

Slowly add 1200 mL of a solution of phenyl isocyanate in an organic solvent (e.g., toluene) over 1-3 hours, maintaining the temperature between 38-40°C.

-

After the addition is complete, maintain the reaction mixture at 40 ± 2°C for 1 hour with stirring.

-

Cool the mixture and collect the precipitate by suction filtration.

-

Dry the solid to obtain 1-hydroxy-3-phenylurea.

Step 2: Synthesis of 1-Hydroxy-1-methyl-3-phenylurea [9]

-

In a 1000 mL flask, add 230 g of the 1-hydroxy-3-phenylurea prepared in the previous step.

-

Add 400 mL of an appropriate solvent such as dimethylbenzene.

-

Add 500 g of dimethyl sulfate and a catalytic amount of a phase-transfer catalyst (0.5 g).

-

The reaction is carried out under alkaline conditions, which can be achieved by the addition of a suitable base.

-

Monitor the reaction progress by a suitable technique (e.g., TLC).

-

Upon completion, the reaction mixture is worked up by standard procedures including washing, drying, and solvent evaporation to yield the final product.

Protocol for Pathway B: Direct Synthesis

This protocol is adapted from the synthesis of a similar N-hydroxy-N-methylurea derivative.[8]

-

Dissolve N-methylhydroxylamine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

-

At room temperature, add phenyl isocyanate (1.1 equivalents) dropwise to the stirred solution.

-

Stir the reaction mixture for 20-24 hours.

-

Add diethyl ether and water to the reaction mixture.

-

Separate the organic layer, wash with saturated aqueous NaCl, and dry over anhydrous MgSO4.

-

Filter and concentrate the solution in vacuo to obtain the crude product.

-

Purify the product by chromatography on silica gel.

Data Presentation: Physicochemical and Spectroscopic Data

The synthesized compounds should be characterized by various analytical techniques to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 1-Hydroxy-3-phenylurea | C7H8N2O2 | 152.15 | ~140-142 | Characteristic peaks for phenyl and urea protons | Characteristic peaks for phenyl and carbonyl carbons |

| 1-Hydroxy-1-methyl-3-phenylurea | C8H10N2O2 | 166.18 | To be determined | Characteristic peaks for methyl, phenyl, and urea protons | Characteristic peaks for methyl, phenyl, and carbonyl carbons |

Note: Specific NMR data will vary depending on the solvent used and should be determined experimentally.

Synthesis of Derivatives

The synthetic strategies outlined above can be readily adapted to produce a wide range of derivatives of 1-hydroxy-1-methyl-3-phenylurea.

Variation of the Aryl Group

By substituting phenyl isocyanate with other aryl isocyanates (e.g., substituted phenyl isocyanates, naphthyl isocyanate), a library of N-aryl-N'-hydroxy-N'-methylureas can be synthesized. The electronic and steric properties of the substituent on the aromatic ring can be systematically varied to probe structure-activity relationships.

Variation of the N-Alkyl Group

Instead of N-methylhydroxylamine, other N-alkylhydroxylamines can be used to introduce different alkyl groups at the N-1 position. This allows for the exploration of the impact of chain length and branching on biological activity.

Conclusion

The synthesis of 1-hydroxy-1-methyl-3-phenylurea and its derivatives is achievable through well-established synthetic routes. The choice between a two-step approach via a hydroxyphenylurea intermediate and a direct one-step synthesis will depend on the availability of starting materials, desired scale, and purification considerations. The versatility of these methods allows for the creation of diverse chemical libraries for screening in drug discovery programs. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity of the target compounds.

References

-

Synthesis, antitumor evaluation and crystal structure of hydroxyurea derivatives. Chem Pharm Bull (Tokyo). 2010 Jan;58(1):94-7.

-

Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Molecules. 2013 Oct 29;18(11):13434-50.

-

Synthesis of N-hydroxyurea derivatives. ResearchGate.

-

New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs. ResearchGate.

-

Hydroxycarbamide. Wikipedia.

-

Synthesis method of 1-methyl-1-methoxyl-3-phenylurea. Google Patents.

-

1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E.

-

Synthesis of N-hydroxy-N-(5-phenylfur2-yl)methyl-N'-methyl urea. PrepChem.com.

-

Synthesis and anticancer activity of novel cyclic N-hydroxyureas. J Pharm Sci. 1977 Nov;66(11):1556-61.

-

1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. ResearchGate.

-

Phenylurea. Organic Syntheses.

-

A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea. Google Patents.

-

N-Hydroxy-N-methylurea. ChemicalBook.

-

N-Hydroxy-N-methylurea 7433-43-4 wiki. GuideChem.

-

Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals. Google Patents.

-

A Convenient Method for the Synthesis of N-Hydroxyureas. Request PDF on ResearchGate.

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate.

-

Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Request PDF on ResearchGate.

-

Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. National Institutes of Health.

-

Nitrosomethylurea. Organic Syntheses.

-

Preparing method for hydroxyurea. Google Patents.

-

The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2.

-

N-Acetyl-N-phenylhydroxylamine. Organic Syntheses.

-

Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). National Institutes of Health.

-

The synthesis and some reactions of N-hydroxycarbamates. Journal of the Chemical Society C: Organic.

-

Large scale preparation of N-substituted urea. Download Table from ResearchGate.

Sources

- 1. Hydroxycarbamide - Wikipedia [en.wikipedia.org]

- 2. CN105330570A - Preparing method for hydroxyurea - Google Patents [patents.google.com]

- 3. Synthesis, antitumor evaluation and crystal structure of hydroxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of novel cyclic N-hydroxyureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RU2104267C1 - Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. CN103910654A - Synthesis method of 1-methyl-1-methoxyl-3-phenylurea - Google Patents [patents.google.com]

Mechanism of action of phenylurea compounds.

An In-depth Technical Guide to the Phenylurea Scaffold: Mechanisms of Action in Medicine and Agriculture

Executive Summary

The substituted phenylurea moiety represents a privileged chemical scaffold, a foundational structure whose derivatives have yielded a remarkable breadth of biologically active compounds. This versatility stems from the scaffold's ability to be chemically modified, allowing for the precise tuning of its properties to interact with diverse biological targets. This guide provides an in-depth exploration of the two primary mechanisms of action through which phenylurea compounds exert their powerful effects: the inhibition of protein kinases in eukaryotic signaling, which has been harnessed for anticancer therapies, and the disruption of photosynthetic electron transport, a cornerstone of modern herbicides. We will dissect the molecular interactions, the resultant signaling pathway disruptions, and the key experimental workflows used to validate these mechanisms, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chemical class.

The Phenylurea Core: A Scaffold of Versatility

At its heart, the phenylurea structure consists of a phenyl ring attached to a urea functional group. This simple arrangement is deceptive, as the urea group is an excellent hydrogen bond donor and acceptor, while the phenyl ring provides a platform for numerous substitutions that modulate lipophilicity, steric properties, and electronic distribution. It is this chemical tractability that has allowed for the development of highly specific agents targeting distinct protein families in organisms ranging from mammals to plants. This guide will focus on the two most significant and well-characterized of these mechanisms.

Mechanism I: Inhibition of Protein Kinases in Eukaryotic Signaling

In the realm of medicine, particularly oncology, diaryl urea derivatives have emerged as a potent class of protein kinase inhibitors.[1] The urea linkage is critical, acting as a hinge that forms key hydrogen bonds within the ATP-binding pocket of various kinases, effectively competing with the endogenous ATP and halting the phosphorylation cascade.[1]

Case Study: Sorafenib - The Archetype of Multi-Kinase Inhibition

Sorafenib (Nexavar) is a prime example of a phenylurea-based drug that has significantly impacted cancer therapy.[2] Approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC), its efficacy lies in a dual mechanism of action that simultaneously targets tumor cell proliferation and the tumor's blood supply (angiogenesis).[3][4]

Sorafenib directly inhibits intracellular serine/threonine kinases of the RAF family, with a high affinity for C-RAF and B-RAF (both wild-type and V600E mutant).[3][5] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated in cancer, driving uncontrolled cell division. By blocking RAF, Sorafenib prevents the downstream phosphorylation and activation of MEK and ERK, leading to a decrease in tumor cell proliferation and an induction of apoptosis.[3]

Concurrently, Sorafenib targets several receptor tyrosine kinases (RTKs) crucial for angiogenesis, the formation of new blood vessels that tumors require to grow.[4] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[3][6] Inhibition of these receptors on endothelial cells disrupts tumor vasculature development, effectively starving the tumor of essential nutrients and oxygen.[3]

Quantitative Kinase Inhibition Data

The potency of phenylurea derivatives against specific kinases is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Compound | Target Kinase | IC50 (nM) | Reference(s) |

| Sorafenib | Raf-1 | 6 | [6] |

| Sorafenib | B-RAF (V600E) | 22 | [6] |

| Sorafenib | VEGFR-2 | 90 | [6] |

| Sorafenib | PDGFR-β | 57 | [6] |

| Compound 7 | p38 | 13 | [7] |

Experimental Validation Workflows for Kinase Inhibitors

A multi-step, hierarchical approach is essential to validate the mechanism of action of a putative phenylurea-based kinase inhibitor. This process moves from direct, in vitro target engagement to complex cellular outcomes.

-

Causality: This is the foundational experiment to confirm that the compound directly interacts with and inhibits the purified target kinase, independent of any cellular complexity. It establishes the intrinsic potency (IC50) of the compound.

-

Methodology (Example: ADP-Glo™ Kinase Assay):

-

Prepare a reaction plate containing the purified target kinase, the kinase-specific substrate, and cofactors in buffer.

-

Add the phenylurea compound across a range of concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader. The signal is proportional to kinase activity.

-

Calculate the percent inhibition at each compound concentration relative to the positive control and fit the data to a dose-response curve to determine the IC50 value.

-

-

Causality: This assay validates that the compound can penetrate the cell membrane and engage its target in the complex intracellular environment. It directly measures the inhibition of the kinase's downstream signaling activity.[8]

-

Methodology:

-

Plate cancer cells known to have an active signaling pathway involving the target kinase (e.g., HepG2 cells for Raf inhibitors).[9][10] Allow cells to adhere overnight.

-

Treat the cells with the phenylurea compound at various concentrations for a defined period (e.g., 2-4 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the total protein concentration of each lysate using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's direct downstream substrate (e.g., anti-phospho-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the substrate (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms cellular target engagement.

-

Mechanism II: Inhibition of Photosystem II in Photosynthesis

In agriculture, phenylurea derivatives such as Diuron and Linuron are widely used as herbicides.[11][12] Their mechanism of action is entirely different from their medicinal counterparts, showcasing the scaffold's adaptability. The herbicidal action is based on the potent and specific inhibition of photosynthesis.[13]

The D1 Protein: A Highly Specific Molecular Target

The primary target of phenylurea herbicides is the D1 protein, a core component of the Photosystem II (PSII) reaction center in the thylakoid membranes of chloroplasts.[14][15] These herbicides bind to a specific niche on the D1 protein, the same site normally occupied by the secondary plastoquinone electron acceptor, QB.[14]

Disruption of Photosynthetic Electron Transport

By competitively displacing QB from its binding site, the phenylurea herbicide physically blocks the transfer of electrons from the primary quinone acceptor, QA.[14] This interruption halts the entire photosynthetic electron transport chain. The blockage leads to two primary cytotoxic effects:

-

Cessation of ATP and NADPH Production: The linear electron flow required to generate the energy (ATP) and reducing power (NADPH) for carbon fixation is stopped.

-

Oxidative Stress: The energy from absorbed light cannot be dissipated through the electron transport chain, leading to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. This causes rapid lipid peroxidation, membrane damage, and ultimately, plant death.[16]

Quantitative Herbicidal Activity Data

The acute toxicity of herbicides is often represented by the LD50 (Lethal Dose, 50%) value, which is the dose required to kill half the members of a tested population.

| Herbicide | CAS Number | Species | LD50 (mg/kg) | Reference(s) |

| Diuron | 330-54-1 | Rat | 3400 | [16] |

| Linuron | 330-55-2 | Rat | 1500 | |

| Monuron | 150-68-5 | Rat | 3600 |

Note: LD50 data can vary between studies. The values presented are representative.

Other Mechanisms: Endocrine Disruption

Demonstrating further versatility, some phenylureas exhibit other mechanisms of action. The herbicide Linuron, for instance, is also known to act as an endocrine disruptor in animals.[17] It functions as a weak competitive antagonist of the androgen receptor (AR).[18][19] By binding to the AR, it inhibits the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby preventing the transcription of androgen-dependent genes. This antiandrogenic activity can alter sexual differentiation and reproductive development in male rats.[18][20]

Summary and Future Directions

The phenylurea scaffold is a testament to the power of a privileged structure in chemical biology. The same core framework, through targeted chemical modifications, can be directed to inhibit a mammalian protein kinase or a plant-specific photosynthetic protein with high potency and specificity. In medicine, the success of Sorafenib has paved the way for the design of new generations of kinase inhibitors targeting various cancers and inflammatory diseases.[7][9] In agriculture, the continued use of phenylurea herbicides necessitates research into their environmental fate and the development of compounds with improved safety profiles. The rich history and proven success of this scaffold ensure that it will remain a central focus for chemists and biologists in the rational design of new, targeted therapeutic and agricultural agents.

References

- Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?

- Wikipedia. Sorafenib.

- ResearchG

- Lambright, C. R., et al. (2000). Cellular and molecular mechanisms of action of linuron: an antiandrogenic herbicide that produces reproductive malformations in male rats. Toxicological Sciences, 56(2), 389-399.

- ClinPGx. Sorafenib Pharmacodynamics.

- IUPHAR/BPS Guide to PHARMACOLOGY. sorafenib.

- ResearchGate. (2008). Sorafenib mechanism of action: tumor proliferation and angiogenesis.

- Wikipedia. Linuron.

- POMAIS. Linuron Mode of Action & Active Ingredient: How This Selective Herbicide Works.

- Oxford Academic. (2000).

- Lambright, C. R., et al. (2000). Cellular and Molecular Mechanisms of Action of Linuron: An Antiandrogenic Herbicide that Produces Reproductive Malformations in Male Rats. Toxicological Sciences, 56(2), 389–399.

- BenchChem. An In-depth Technical Guide to Phenylurea Herbicides.

- ChemicalBook. (2023, November 16).

- PubMed. (2012). Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)

- ChemicalBook. (2019, August 19). Photochemical behaviour of phenylurea herbicides.

- Frontiers. (2018, November 1).

- American Chemical Society Publications. (2015, May 12). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells.

- BenchChem.

- ScholarBank@NUS.

- ResearchGate.

- ResearchG

- MDPI. (2015, April 1). Diuron in Water: Functional Toxicity and Intracellular Detoxification Patterns of Active Concentrations Assayed in Tandem by a Yeast-Based Probe.

- PubMed. (1977). Some aspects of the neuropharmacology of phenylurea.

- PMC - NIH. (2022, February 25).

- U.S. Environmental Protection Agency. Pesticide Fact Sheet Diuron.

- PMC - NIH. Resistance to the photosystem II herbicide diuron is dominant to sensitivity in the cyanobacterium Synechococcus sp. PCC7942.

- Boraychem. (2024, November 11).

- Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of hydrolysis of phenylureas.

- MedchemExpress.com. 1-Phenylurea (Phenylurea) | Biochemical Assay Reagents.

- NIH. (2025, July 10).

- MDPI.

- PubMed. (2000). 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors.

- ResearchGate. (2025, August 6).

- BenchChem. Unraveling the Therapeutic Potential of N-(3-phenyl-1H-1,2,4-triazol-5-yl)

- ResearchGate. (2025, August 10).

- Wiley Online Library.

- Reaction Biology. (2022, May 11).

- Reaction Biology. Cell-Based In Vitro Kinase Assay Services.

- PubMed. Protein crystallography in drug discovery.

- ResearchGate. Speeding up drug discovery with high-quality and high-reliability crystallography-based library screening.

- PMC - NIH. (2020, February 25). Protein X-ray Crystallography and Drug Discovery.

- PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.

- ResearchGate.

- NCBI Bookshelf. (2017, November 20). Inhibition of Protein-Protein Interactions: Cell-Based Assays.

- ResearchGate. (2025, August 6). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.

- YouTube. (2023, November 27). x-ray crystallography & cocrystals of targets & ligands.

- Patsnap Synapse. (2024, June 25). What are FRK inhibitors and how do they work?

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sorafenib - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [scholarbank.nus.edu.sg]

- 11. researchgate.net [researchgate.net]

- 12. Phenylurea: Properties, Applications, and Safety_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]

- 13. Photochemical behaviour of phenylurea herbicides_Chemicalbook [chemicalbook.com]

- 14. Frontiers | A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]

- 15. Resistance to the photosystem II herbicide diuron is dominant to sensitivity in the cyanobacterium Synechococcus sp. PCC7942 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Linuron - Wikipedia [en.wikipedia.org]

- 18. Cellular and molecular mechanisms of action of linuron: an antiandrogenic herbicide that produces reproductive malformations in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

Early research and discovery of phenylurea derivatives.

An In-Depth Technical Guide to the Early Research and Discovery of Phenylurea Derivatives

Abstract

The discovery of phenylurea derivatives as potent biological agents represents a pivotal chapter in the history of agrochemicals. This guide provides a technical narrative of the seminal research that established this class of compounds, primarily as herbicides. We will explore the foundational synthetic methodologies, the serendipitous discovery of their mode of action, and the early structure-activity relationship (SAR) studies that guided the development of iconic first-generation compounds like Monuron, Diuron, and Linuron. This document is intended for researchers and scientists in drug and pesticide development, offering insights into the causal links between chemical structure, synthetic strategy, and biological function that defined this foundational era.

The Genesis of a New Chemical Class: Foundational Synthesis

The story of phenylurea derivatives begins not with their biological applications, but with fundamental organic synthesis. Early methods for creating the core phenylurea scaffold were established through classical organic reactions. The most direct and versatile of these early methods involves the reaction of an aromatic amine (aniline or its derivatives) with an isocyanate.

Another common early method involved heating an aniline salt with urea or potassium cyanate in an aqueous solution.[1] While effective, these methods could lead to the formation of symmetrical diaryl ureas (carbanilides) as significant byproducts, complicating purification and reducing the yield of the desired monosubstituted phenylurea.[1] The isocyanate route, however, offered a cleaner, more direct path to the target molecule, a choice dictated by the need for efficiency and purity in subsequent screening programs.

Core Synthetic Workflow: Phenyl Isocyanate & Aniline Reaction

The reaction between phenyl isocyanate and an aniline derivative is a cornerstone of phenylurea synthesis. The causality is rooted in the powerful electrophilicity of the isocyanate carbon and the nucleophilicity of the amine nitrogen.

Caption: General reaction mechanism for phenylurea synthesis.

The Post-War Pivot to Agriculture: Discovery of Herbicidal Activity

The period following World War II saw a massive expansion in the field of organic chemistry, leading to the creation of vast libraries of novel compounds.[2] Companies like DuPont and Ciba-Geigy established large-scale screening programs to identify potential biological activities for these new molecules. It was within this context that the herbicidal properties of substituted ureas were discovered.[3]

The breakthrough was the identification that N-phenyl-N',N'-dimethylurea and its halogenated derivatives were potent inhibitors of photosynthesis.[2][4] This discovery was revolutionary. Unlike the hormone-based herbicides of the time (e.g., 2,4-D), the phenylureas acted via a completely different mechanism: they physically blocked the electron transport chain in Photosystem II (PSII).[5] This interruption halts the production of ATP and NADPH, the energy currency of the plant, leading to rapid cell death.[4][5]

Mechanism of Action: Inhibition of Photosystem II

The efficacy of phenylurea herbicides is a direct result of their specific binding to the D1 quinone-binding protein within the PSII complex in plant chloroplasts. This binding event displaces plastoquinone (QB), a critical electron carrier, effectively stopping the flow of electrons.

Caption: Phenylurea herbicides block the QB binding site on the D1 protein of Photosystem II.

Key Early Compounds and Structure-Activity Relationships

The initial discovery spurred intensive research to optimize the herbicidal activity. This led to the development of several landmark compounds and the formulation of the first structure-activity relationship (SAR) models for this class. The primary focus was on substitutions on both the phenyl ring and the urea nitrogens.

| Compound | Chemical Structure (Description) | Year of Introduction (Approx.) | Key Characteristics |

| Monuron | 3-(4-chlorophenyl)-1,1-dimethylurea | Early 1950s | One of the first commercial phenylurea herbicides; effective but relatively high water solubility leading to leaching concerns. |

| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Mid 1950s | Lower water solubility and higher persistence than Monuron[6][7]; became a widely used pre-emergence herbicide for broadleaf and grass weed control.[8] |

| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | Late 1950s | Similar weed control spectrum to Diuron but generally less persistent in soil, offering more flexibility in crop rotation.[7][9] |

Early SAR studies quickly established several key principles:

-

Phenyl Ring Substitution: Halogen substitution, particularly chlorine at the 3 and 4 positions of the phenyl ring, was found to dramatically increase herbicidal potency (e.g., the progression from Monuron to Diuron).

-

Urea Nitrogen Substitution: The presence of at least one hydrogen on one of the urea nitrogens was deemed essential for activity. The other nitrogen required alkyl (typically methyl) or methoxy substitutions for optimal binding to the D1 protein.[10]

These early SAR insights were derived empirically through the synthesis and screening of hundreds of analogues. The consistent finding was that the molecule's overall electronic and steric profile had to fit precisely within the QB binding pocket.[10][11]

Experimental Protocol: Generalized Synthesis of a Diuron Analogue

The following protocol describes a generalized, self-validating laboratory procedure for synthesizing a phenylurea herbicide like Diuron, based on the foundational chemical principles discovered in the early research period.[12][13]

Objective: To synthesize 3-(3,4-dichlorophenyl)-1,1-dimethylurea from 3,4-dichloroaniline and a dimethylamine source via a phosgene-derived intermediate.

Materials:

-

3,4-dichloroaniline

-

Toluene (anhydrous)

-

Phosgene (or a safer equivalent like triphosgene)

-

Dimethylamine (solution or gas)

-

Sodium Carbonate solution

-

Standard reflux apparatus, magnetic stirrer, dropping funnel, and filtration equipment

Procedure:

-

Carbamoyl Chloride Formation:

-

In a fume hood, dissolve 1.0 equivalent of 3,4-dichloroaniline in anhydrous toluene in a three-neck flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of phosgene (or its equivalent) in toluene (approx. 1.1 equivalents) via a dropping funnel over 30-60 minutes. Causality: This step converts the primary aniline into the more reactive carbamoyl chloride intermediate.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

-

Amine Addition:

-

Re-cool the reaction mixture in an ice bath.

-

Slowly bubble dimethylamine gas through the solution or add an aqueous solution of dimethylamine (2.0 equivalents) dropwise. Causality: The nucleophilic dimethylamine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, displacing the chloride and forming the urea linkage.

-

Maintain the temperature below 10°C during the addition.

-

-

Work-up and Isolation:

-

After the addition is complete, stir the mixture for an additional hour at room temperature.

-

Add water to the reaction flask to quench any remaining reactive species and dissolve inorganic salts.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove unreacted amines) and then with a sodium carbonate solution (to neutralize acid).

-

Dry the organic (toluene) layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

-

Purification and Validation:

-

The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

-

The purity of the final white crystalline product is validated by measuring its melting point and comparing it to the literature value. Further characterization via IR and NMR spectroscopy confirms the structure by identifying characteristic peaks for the C=O and N-H bonds of the urea moiety.[12]

-

Conclusion and Legacy

The early research into phenylurea derivatives stands as a testament to the power of systematic chemical synthesis coupled with broad biological screening. The discovery of their potent and specific mechanism of action—the inhibition of Photosystem II—opened a new paradigm in weed control and fundamentally shaped the trajectory of the agrochemical industry.[2][14] The foundational SAR studies not only led to highly successful commercial products like Diuron and Linuron but also laid the groundwork for decades of subsequent research into urea-based bioactive molecules, which now extend into pharmaceuticals and other industrial applications.[14][15] This initial wave of discovery perfectly illustrates how a deep understanding of chemical causality and a structured, iterative approach to molecular design can transform a laboratory curiosity into a field-defining technology.

References

-

Title: Synthesis of phenylurea derivatives. | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC Source: PubMed Central URL: [Link]

-

Title: Phenylurea: Properties, Applications, and Safety Source: Boraychem URL: [Link]

-

Title: First Modern Herbicide Is Introduced | Research Starters Source: EBSCO URL: [Link]

-

Title: Phenylurea Herbicides Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors Source: PubMed URL: [Link]

-

Title: Urea, phenyl-, and - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: (PDF) Development of herbicides after 1945 Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors Source: MDPI URL: [Link]

-

Title: Chloroxuron - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry Source: ResearchGate URL: [Link]

-

Title: Fate of Diuron and Linuron in a Field Lysimeter Experiment Source: FAO AGRIS URL: [Link]

-

Title: Persistence Pattern for Diuron and Linuron in Norfolk and Duplin Sandy Loam Soils | Weed Science Source: Cambridge University Press URL: [Link]

-

Title: Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents Source: ResearchGate URL: [Link]

-

Title: Design, synthesis, and structure-activity relationship of a new class of amidinophenylurea-based factor VIIa inhibitors - PubMed Source: PubMed URL: [Link]

-

Title: Pesticides labelled with {sup 14}C. Pt. 4: Synthesis of Diuron and Linuron in various positions (Journal Article) | ETDEWEB Source: OSTI.GOV URL: [Link]

-

Title: Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PubMed Central Source: PubMed Central URL: [Link]

-

Title: The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property Source: Managing Intellectual Property URL: [Link]

-

Title: John E. Franz - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Herbicide Diuron as Endocrine Disrupting Chemicals (EDCs) through Histopathalogical Analysis in Gonads of Javanese Medaka (Oryzias javanicus, Bleeker 1854) - PMC Source: NIH URL: [Link]

-

Title: Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction Source: MDPI URL: [Link]

-

Title: DIURON AS A PRE-EMERGENCE HERBICIDE FOR WEED CONTROL IN CEREALS Source: CABI Digital Library URL: [Link]

-

Title: Inventors HOF Inductee John Franz Invented Glyphosate Herbicide Source: National Inventors Hall of Fame URL: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chloroxuron - Wikipedia [en.wikipedia.org]

- 5. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fate of Diuron and Linuron in a Field Lysimeter Experiment [agris.fao.org]

- 7. Persistence Pattern for Diuron and Linuron in Norfolk and Duplin Sandy Loam Soils | Weed Science | Cambridge Core [cambridge.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Herbicide Diuron as Endocrine Disrupting Chemicals (EDCs) through Histopathalogical Analysis in Gonads of Javanese Medaka (Oryzias javanicus, Bleeker 1854) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylurea: Properties, Applications, and Safety_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]

- 15. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Biological Activity of Hydroxyurea Compounds

Introduction

Hydroxyurea (HU), also known as hydroxycarbamide, is a simple synthetic molecule (CH₄N₂O₂) first synthesized in 1869.[1][2] Its biological effects, however, were not recognized until the 1920s, and its potential as an antineoplastic agent was rediscovered in the 1960s.[1] Today, hydroxyurea is a widely used therapeutic agent for a range of conditions, from myeloproliferative disorders and cancer to the management of sickle cell disease (SCD).[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of hydroxyurea, detailing its mechanisms of action, therapeutic applications, associated toxicities, and the experimental methodologies used to evaluate its efficacy.

Part 1: Core Molecular Mechanism of Action: Inhibition of Ribonucleotide Reductase

The primary and most well-established mechanism of action of hydroxyurea is the inhibition of the enzyme ribonucleotide reductase (RNR).[3][4][5] This enzyme is critical for DNA synthesis and repair in all living organisms.

The Role of Ribonucleotide Reductase

RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), which are the precursors for the four deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair.[1][5] The reaction is a rate-limiting step in DNA synthesis.[6] Class Ia RNRs, found in eukaryotes, are composed of two subunits: a large α2 subunit and a smaller β2 subunit. The β2 subunit contains a diferric-tyrosyl radical center essential for the catalytic activity of the enzyme.[5]

Hydroxyurea's Interaction with RNR

Hydroxyurea specifically targets the β2 subunit of RNR.[5][7] It acts as a radical scavenger, quenching the tyrosyl free radical at the active site of the enzyme through a one-electron transfer.[1][5][8] This inactivation of RNR leads to a depletion of the intracellular dNTP pool, which in turn inhibits DNA synthesis.[1][3][5] This effect is most prominent during the S-phase of the cell cycle, leading to cell cycle arrest and, in some cases, cell death.[3][5] The inhibition of RNR by hydroxyurea is reversible, which is a property utilized in laboratory settings for cell cycle synchronization.[1][5]

Caption: Mechanism of Ribonucleotide Reductase Inhibition by Hydroxyurea.

Part 2: Cellular Consequences of RNR Inhibition

The depletion of the dNTP pool by hydroxyurea triggers a cascade of cellular events, collectively known as replication stress.

DNA Replication Fork Stalling and Collapse

The reduced availability of dNTPs causes the slowing and eventual stalling of DNA replication forks.[1][9] Prolonged stalling can lead to the collapse of these forks, generating DNA double-strand breaks.[1] This DNA damage is a primary contributor to the cytotoxic effects of hydroxyurea, particularly at high concentrations or with prolonged exposure.[1][5]

Activation of the DNA Damage Response

The stalled replication forks and subsequent DNA damage activate the DNA damage response (DDR) pathway.[1][5] This is a complex signaling network that aims to repair the damage and maintain genomic integrity. A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which is activated by stalled replication forks.[5] Activation of the DDR can lead to cell cycle arrest, providing time for DNA repair.[5] If the damage is too severe, the DDR can trigger apoptosis (programmed cell death).

Induction of Oxidative Stress

Recent studies have indicated that oxidative stress may also contribute to the cytotoxicity of hydroxyurea.[1][5] The exact mechanisms are still under investigation, but it is thought that the drug can lead to the generation of reactive oxygen species (ROS), which can further damage DNA, proteins, and lipids.[5][10]

Caption: Downstream Cellular Effects of Hydroxyurea.

Part 3: Therapeutic Applications of Hydroxyurea

The biological activities of hydroxyurea have been harnessed for the treatment of various diseases.

Sickle Cell Disease (SCD)

Hydroxyurea is a cornerstone therapy for SCD, an inherited blood disorder characterized by abnormally shaped red blood cells.[11] Its benefits in SCD are multifaceted:

-

Induction of Fetal Hemoglobin (HbF): This is considered a primary mechanism of action in SCD.[3][12] Hydroxyurea stimulates the production of HbF, which interferes with the polymerization of sickle hemoglobin (HbS), thereby reducing red blood cell sickling.[3][12]

-

Myelosuppression: By temporarily suppressing the bone marrow, hydroxyurea reduces the number of circulating neutrophils and reticulocytes.[4] This is beneficial as these cells contribute to the vaso-occlusive crises characteristic of SCD.[4]

-

Improved Red Blood Cell Properties: Hydroxyurea increases the mean corpuscular volume (MCV) of red blood cells, which can improve their deformability and blood flow.[4]

-

Reduction of Inflammation and Adhesion: Hydroxyurea can decrease the expression of adhesion molecules on blood cells, reducing their interaction with the endothelium and mitigating inflammation.[12]

-

Nitric Oxide (NO) Production: Some studies suggest that hydroxyurea may act as an NO donor, which can promote vasodilation and further induce HbF.[12][13]

Numerous clinical trials have demonstrated that hydroxyurea therapy significantly reduces the frequency of painful crises, acute chest syndrome, and the need for blood transfusions in both adults and children with SCD.[12][14]

Myeloproliferative Neoplasms and Cancers

Due to its cytostatic effects, hydroxyurea is used in the treatment of several myeloproliferative neoplasms and cancers:

-

Chronic Myeloid Leukemia (CML): It is used to control high white blood cell counts.[11]

-

Polycythemia Vera: This is a condition where the body produces too many red blood cells, and hydroxyurea helps to manage this overproduction.[11]

-

Essential Thrombocythemia: Hydroxyurea is used to reduce elevated platelet counts.

-

Head and Neck Cancers: It is often used in combination with radiation therapy for certain types of head and neck cancers.[11][15]

-

Other Cancers: Hydroxyurea has also been used in the treatment of ovarian cancer and melanoma.[4][16]

Other Applications

Hydroxyurea has been explored for other conditions, including psoriasis and hypereosinophilic syndrome.[2]

Part 4: Hydroxyurea Analogs and Derivatives

Research into hydroxyurea analogs aims to develop compounds with improved efficacy, reduced toxicity, or different biological activity profiles. Some areas of investigation include:

-

Cyclic N-hydroxyureas: These have been synthesized to overcome the rapid biotransformation and low potency of hydroxyurea.[17] One such compound, 1-hydroxy-1,3-diazacylohexan-2-one, has shown anticancer activity comparable to hydroxyurea in preclinical models.[17]

-

Aromatic N-hydroxyureas: These have been shown to react faster with oxyhemoglobin to produce nitric oxide, suggesting they could be superior NO donors for conditions like SCD.[13]

-

Biuret- and Isocyanuric Acid-Containing Derivatives: These have been evaluated for their antibacterial and cytotoxic activities.[18][19]

Part 5: Toxicity and Side Effects

Despite its therapeutic benefits, hydroxyurea is a potent drug with a range of potential toxicities.

| Toxicity Category | Common Manifestations | Management |

| Hematologic | Myelosuppression (leukopenia, thrombocytopenia, anemia), macrocytosis.[20][21] | Dose reduction or temporary discontinuation of therapy, regular blood count monitoring.[20][21] |

| Gastrointestinal | Nausea, vomiting, diarrhea, stomatitis, anorexia.[11][22] | Symptomatic treatment, dose adjustment. |

| Dermatologic | Rash, hyperpigmentation, leg ulcers, skin cancer (with long-term use).[11][20][22][23] | Sun protection, dermatological monitoring, discontinuation in severe cases.[11][20] |

| Neurologic (Rare) | Headache, dizziness, disorientation, hallucinations, seizures.[20][22] | Discontinuation of therapy. |

| Other | Fever, chills, potential for harm to a fetus, decreased fertility in men.[11][23] | Avoidance during pregnancy, counseling on fertility risks.[11] |

Part 6: Methodologies for Evaluating Biological Activity

A variety of in vitro and in vivo assays are employed to assess the biological activity of hydroxyurea and its analogs.

In Vitro Assays

1. Ribonucleotide Reductase Inhibition Assay

-

Principle: To directly measure the inhibitory effect of a compound on the activity of purified RNR.

-

Protocol:

-

Purify RNR enzyme from a suitable source (e.g., E. coli or mammalian cells).[7]

-

Prepare a reaction mixture containing the purified enzyme, a ribonucleotide substrate (e.g., CDP), and a reducing system (e.g., thioredoxin system).[7]

-

Add varying concentrations of the test compound (hydroxyurea or analog).

-

Incubate the reaction for a defined period.

-

Stop the reaction and quantify the amount of deoxyribonucleotide product formed, typically using high-performance liquid chromatography (HPLC).

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) of the compound.

-

2. Cell Proliferation and Cytotoxicity Assays

-

Principle: To assess the effect of the compound on the growth and viability of cancer cell lines or other relevant cell types.

-

Protocol (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Living cells will reduce the MTT to a purple formazan product.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the percentage of cell viability relative to untreated controls.

-

3. Cell Cycle Analysis

-

Principle: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

-

Protocol (Flow Cytometry):

-

Treat cells with the test compound for a defined period.

-

Harvest the cells and fix them in ethanol.

-

Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram will show the proportion of cells in the G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest.

-

4. DNA Damage Assays

-

Principle: To detect the presence of DNA strand breaks induced by the compound.

-

Protocol (Comet Assay):

-

Embed treated cells in an agarose gel on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

-

Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize under a microscope.

-

The length and intensity of the comet tail are proportional to the amount of DNA damage.

-

In Vivo Models

1. Xenograft Models for Anticancer Activity

-

Principle: To evaluate the antitumor efficacy of a compound in a living organism.

-

Protocol:

-

Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude mice).

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a defined dosing schedule.

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

2. Animal Models of Sickle Cell Disease

-

Principle: To assess the ability of a compound to ameliorate the pathophysiology of SCD.

-

Protocol:

Caption: Experimental Workflow for Evaluating Hydroxyurea Compounds.

Conclusion and Future Perspectives

Hydroxyurea remains a vital therapeutic agent with a well-defined primary mechanism of action. Its ability to inhibit ribonucleotide reductase and induce replication stress underpins its efficacy in treating various cancers and myeloproliferative disorders. In sickle cell disease, its biological activity is more complex, involving the induction of fetal hemoglobin, myelosuppression, and anti-inflammatory effects.

Future research will likely focus on several key areas:

-

Development of Novel Analogs: The synthesis and evaluation of new hydroxyurea derivatives with improved therapeutic indices and novel mechanisms of action is an ongoing endeavor.

-

Personalized Medicine: Identifying biomarkers that predict patient response to hydroxyurea could help optimize its use and minimize toxicity.

-

Combination Therapies: Exploring the synergistic effects of hydroxyurea with other targeted therapies may lead to more effective treatment regimens for cancer and other diseases.

-

Understanding Off-Target Effects: Further elucidation of the mechanisms behind hydroxyurea's effects on oxidative stress and other cellular pathways will provide a more complete picture of its biological activity.

This in-depth guide has provided a comprehensive overview of the biological activity of hydroxyurea compounds, from the core molecular interactions to clinical applications and methodologies for further research. As our understanding of this simple yet potent molecule continues to evolve, so too will its applications in medicine.

References

- What is the mechanism of action of hydroxyurea? - Dr.Oracle. (2025, June 20).

- Mechanism of action of hydroxyurea - PubMed.

- The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia - MDPI.

- Hydroxyurea: MedlinePlus Drug Information. (2024, October 20).

- Hydroxyurea in Sickle Cell Disease: Drug Review - PMC - NIH.

- The Cell Killing Mechanisms of Hydroxyurea - MDPI.

- Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives.

- Clinical Trials Using Hydroxyurea - NCI - National Cancer Institute.

- Toxicity and side effects of hydroxyurea used for primary thrombocythemia - PubMed.

- Inhibition of Ribonucleoside Diphosphate Reductase by Hydroxyurea1 - AACR Journals.

- What is hydroxyurea used for? - Dr.Oracle. (2025, June 17).

- Yet Another Mechanism of Action for Hydroxyurea in Sickle Cell Disease?. (2014, June 16).

- Hydroxyurea (hydroxycarbamide) - DermNet.

- Hydroxyurea Toxicity - MD Searchlight.

- Hydroxyurea—The Good, the Bad and the Ugly - PMC. (2021, July 19).

- Hydroxyurea (oral route) - Side effects & dosage - Mayo Clinic. (2025, November 1).

- Hydroxyurea therapy for sickle cell anemia - PMC - NIH.

- Hydroxyurea Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023, August 8).

- Hydroxyurea Side Effects: Common, Severe, Long Term - Drugs.com. (2025, July 21).

- Hydroxyurea-Mediated Cytotoxicity Without Inhibition of Ribonucleotide Reductase. (2016, November 1).

- Studies Assess Hydroxyurea Therapy and Pre-Operative Transfusions for Patients with Sickle Cell Disease - PR Newswire. (2011, December 11).

- Hydroxyurea: effects on deoxyribonucleotide pool sizes correlated with effects on DNA repair in mammalian cells - PubMed. (1987, December 1).

- Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. (2016, January 6).

- Replication in Hydroxyurea: It's a Matter of Time - PMC - NIH.

- Hydroxyurea Induces a Stress Response That Alters DNA Replication and Nucleotide Metabolism in Bacillus subtilis - ASM Journals. (2021, July 8).

- Synthesis and anticancer activity of novel cyclic N-hydroxyureas - PubMed.

- The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia - PMC - NIH. (2024, October 25).

- Hydroxyurea for Sickle Cell Anemia · Info for Participants - withpower.com.

- An Animal Model for Assessing the Effects of Hydroxyurea Exposure Suggests That the Administration of This Agent to Pregnant Women and Young Infants May Not Be as Safe as We Thought - PMC - PubMed Central. (2018, December 11).

- A novel mouse model of hemoglobin SC disease reveals mechanisms underlying beneficial effects of hydroxyurea | Blood - ASH Publications. (2025, July 3).

- Biochemical Evaluation of the Effects of Hydroxyurea in Vitro on Red Blood Cells - MDPI.

- Hydroxyurea—The Good, the Bad and the Ugly - ResearchGate. (2021, July 16).

- Hydroxyurea analogues as kinetic and mechanistic probes of the nitric oxide producing reactions of hydroxyurea and oxyhemoglobin - PubMed.

- (PDF) HYDROXYUREA: ITS THERAPEUTIC POTENTIAL AND TOXICITY - ResearchGate.

- Hydroxyurea therapy requires HbF induction for clinical benefit in a sickle cell mouse model. (2010, September 1).

- In Vivo Pharmaco-Proteomic Analysis of Hydroxyurea Induced Changes in the Sickle Red Blood Cell Membrane Proteome - NIH.

- Hydroxyurea derivatives as hypoglycemic agents - PubMed.

- Hydroxyurea therapy of a murine model of sickle cell anemia inhibits the progression of pneumococcal disease by down-modulating E-selectin | Blood - ASH Publications. (2012, February 23).

- In vitro and in vivo anti-angiogenic effects of hydroxyurea - PubMed. (2014, June 9).

- Mechanisms of Hydroxyurea-Induced Cellular Senescence: An Oxidative Stress Connection? - PMC - NIH. (2021, October 18).

- Biochemical Evaluation of the Effects of Hydroxyurea in Vitro on Red Blood Cells. (2025, October 15).

- The Cell Killing Mechanisms of Hydroxyurea - PMC - PubMed Central - NIH. (2016, November 17).

- Effects of hydroxyurea on cytotoxicity, inflammation and oxidative stress markers in neutrophils of patients with sickle cell anemia: dose-effect relationship | Hematology, Transfusion and Cell Therapy - Elsevier.

Sources

- 1. mdpi.com [mdpi.com]

- 2. dermnetnz.org [dermnetnz.org]

- 3. droracle.ai [droracle.ai]

- 4. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]